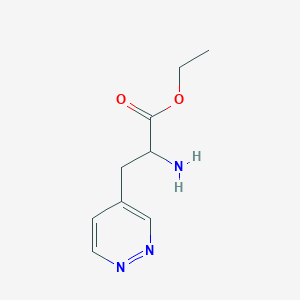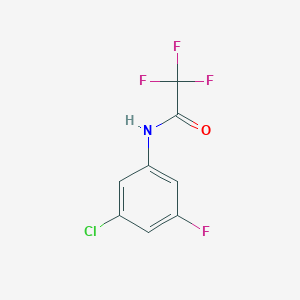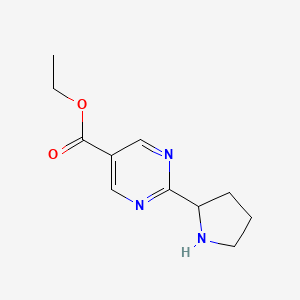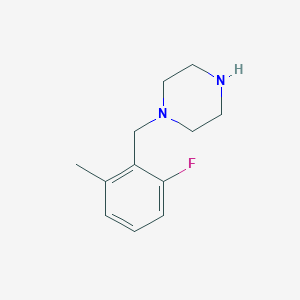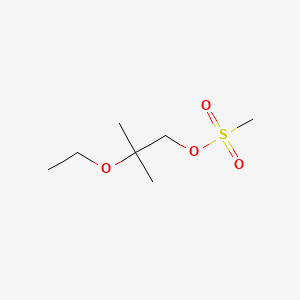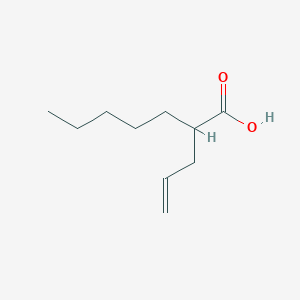
2-(Prop-2-en-1-yl)heptanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-2-en-1-yl)heptanoic acid, also known as allyl heptanoate, is an organic compound with the molecular formula C10H18O2. It is an ester formed by the esterification of heptanoic acid and allyl alcohol. This compound is known for its fruity aroma and is commonly used in the flavoring industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Prop-2-en-1-yl)heptanoic acid is synthesized through the esterification of heptanoic acid with allyl alcohol. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of 2-(Prop-2-en-1-yl)heptanoic acid follows a similar esterification process. The reaction is carried out in large reactors where heptanoic acid and allyl alcohol are mixed with a catalytic amount of concentrated sulfuric acid. The mixture is heated to the required temperature, and the ester is then purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-2-en-1-yl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Heptanoic acid derivatives.
Reduction: Allyl alcohol derivatives.
Substitution: Various substituted allyl heptanoates.
Applications De Recherche Scientifique
2-(Prop-2-en-1-yl)heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the flavoring industry due to its fruity aroma.
Mécanisme D'action
The mechanism of action of 2-(Prop-2-en-1-yl)heptanoic acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release heptanoic acid and allyl alcohol, which can then participate in further biochemical pathways. The compound’s fruity aroma is due to its ability to interact with olfactory receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanoic acid: A carboxylic acid with a similar carbon chain length but without the allyl group.
Allyl alcohol: An alcohol with the allyl group but lacking the heptanoic acid moiety.
Allyl acetate: An ester with the allyl group but a different acid component.
Uniqueness
2-(Prop-2-en-1-yl)heptanoic acid is unique due to its combination of the allyl group and the heptanoic acid moiety, which imparts both its chemical reactivity and its distinctive fruity aroma. This makes it particularly valuable in the flavoring industry and in various research applications .
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-prop-2-enylheptanoic acid |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-8-9(7-4-2)10(11)12/h4,9H,2-3,5-8H2,1H3,(H,11,12) |
Clé InChI |
QAIVQQGFMWYZCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13561985.png)
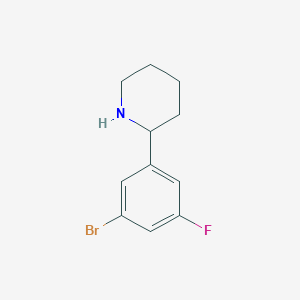
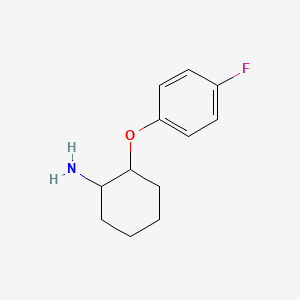
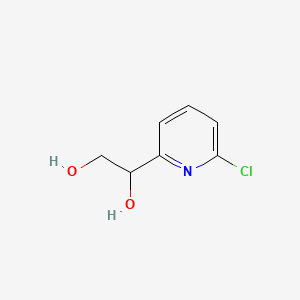
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)
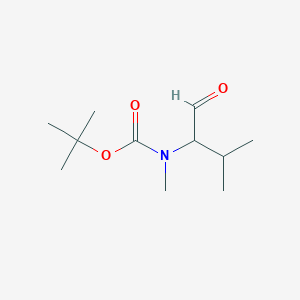
![3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)
![1-Aminospiro[2.2]pentane-1-carboxylicacidhydrochloride](/img/structure/B13562028.png)

